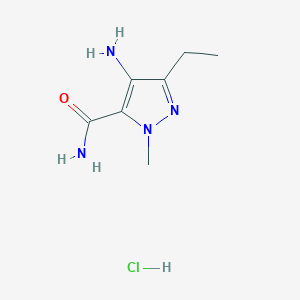

4-amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride” is a chemical compound . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “4-amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system . The methodology involved the reaction of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with the appropriate cyclic/acyclic ketones to afford the desired products .

Molecular Structure Analysis

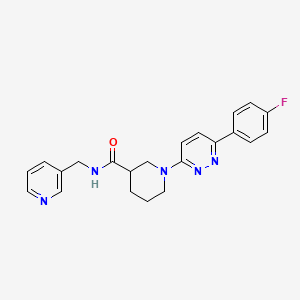

The molecular structure of “4-amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride” consists of a pyrazole ring, which is a five-membered aromatic ring structure with two nitrogen atoms and three carbon atoms .

Applications De Recherche Scientifique

Antileishmanial and Antimalarial Activities

Aminopyrazoles, including the mentioned compounds, have been found to exhibit potent antileishmanial and antimalarial activities . For instance, hydrazine-coupled pyrazoles have been synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice. The results revealed that these compounds displayed superior antipromastigote activity .

Antifungal Activity

Some novel aminopyrazole derivatives have been synthesized and their activities were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay. Most of them displayed moderate to excellent activities .

Medicinal Chemistry

Aminopyrazoles have large therapeutic potential and are of great interest to the academic community as well as industry . They are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .

Biological, Physical-Chemical, Material Science, and Industrial Fields

Pyrazole-containing compounds, including aminopyrazoles, have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Synthesis of Bioactive Chemicals

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Antibacterial, Anti-Inflammatory, Anti-Cancer, Analgesic, Anticonvulsant, Anthelmintic, Antioxidant, and Herbicidal Properties

A number of noteworthy biological properties of aminopyrazoles include those that are antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 4-amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride, also known as 4-amino-5-ethyl-2-methylpyrazole-3-carboxamide;hydrochloride, is Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells .

Mode of Action

The compound interacts with SDH by forming hydrogen bonds and π–π stacking interactions . This interaction inhibits the function of SDH, blocking the energy synthesis of the pathogens by inhibiting mitochondrial electron transfer between succinate and ubiquinone . This disruption in energy production can lead to the death of the pathogen, thereby exhibiting its fungicidal activity .

Biochemical Pathways

The inhibition of SDH affects the citric acid cycle and the electron transport chain . These pathways are critical for the production of ATP, the primary energy currency of the cell. By inhibiting SDH, the compound disrupts these pathways, leading to a decrease in ATP production and an increase in reactive oxygen species, which can cause damage to the pathogen .

Pharmacokinetics

The compound’s solubility in various solvents such as chloroform, ethyl acetate, and methanol suggests that it may have good absorption and distribution characteristics

Result of Action

The result of the compound’s action is the inhibition of pathogen growth. In particular, it has been shown to exhibit more than 90% and even complete inhibition against Alternaria solani at 100 μg/mL . This suggests that the compound could be a potent fungicide.

Propriétés

IUPAC Name |

4-amino-5-ethyl-2-methylpyrazole-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O.ClH/c1-3-4-5(8)6(7(9)12)11(2)10-4;/h3,8H2,1-2H3,(H2,9,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQOIQZYGVAOET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1N)C(=O)N)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([3,3'-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide](/img/structure/B2380507.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B2380516.png)

![6-Cyclopropyl-3-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]pyrimidin-4-one](/img/structure/B2380517.png)

![N-(4-fluorophenyl)-N'-[(2-methyl-1H-indol-3-yl)carbonyl]sulfamide](/img/structure/B2380521.png)

![[6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B2380522.png)

![6-Cyclopentyl-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2380524.png)